tert-Butyl 3-amino-2-(cyclohexylmethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate
CAS No.:
Cat. No.: VC16198187
Molecular Formula: C18H30N4O2
Molecular Weight: 334.5 g/mol
* For research use only. Not for human or veterinary use.
![tert-Butyl 3-amino-2-(cyclohexylmethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate -](/images/structure/VC16198187.png)
Specification
Molecular Formula | C18H30N4O2 |
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Molecular Weight | 334.5 g/mol |
IUPAC Name | tert-butyl 3-amino-2-(cyclohexylmethyl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate |
Standard InChI | InChI=1S/C18H30N4O2/c1-18(2,3)24-17(23)21-10-9-15-14(12-21)16(19)22(20-15)11-13-7-5-4-6-8-13/h13H,4-12,19H2,1-3H3 |
Standard InChI Key | JHYCQQGVVPDSMY-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC2=NN(C(=C2C1)N)CC3CCCCC3 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s core consists of a pyrazolo[4,3-c]pyridine system, a fused bicyclic structure combining pyrazole and pyridine rings. The tert-butyl carbamate group at position 5 introduces steric bulk and hydrolytic stability, while the cyclohexylmethyl substituent at position 2 enhances lipophilicity, potentially improving membrane permeability . The amino group at position 3 serves as a handle for further derivatization, enabling covalent modifications or hydrogen-bonding interactions in biological targets.
Physicochemical Properties
Based on analogs such as tert-butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate (CAS 230301-11-8), key properties can be extrapolated:
The tert-butyl group significantly reduces polarity, as evidenced by the consensus Log P of 1.26 for related structures . The cyclohexylmethyl moiety further elevates hydrophobicity, likely shifting solubility toward lipid-rich environments.
Synthesis and Derivatives
Key Synthetic Pathways
Synthesis of pyrazolo[4,3-c]pyridine derivatives typically begins with cyclization reactions. For example, tert-butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate is synthesized via NaH-mediated alkylation of a piperidine precursor, followed by methylation with iodomethane :
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Functionalization:
Subsequent steps introduce substituents. For instance, epoxide ring-opening with ammonia generates amino-alcohol intermediates , which can be acylated or alkylated. The cyclohexylmethyl group may be introduced via nucleophilic substitution or reductive amination.
Example Reaction Sequence
A representative synthesis of the target compound could involve:
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Step 1: Alkylation of tert-butyl 3-amino-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate with cyclohexylmethyl bromide.
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Step 2: Purification via prep-HPLC and SFC to isolate enantiomers .
Future Directions
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Structure-Activity Relationships: Systematic variation of the cyclohexylmethyl and amino groups to optimize target affinity.
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Prodrug Development: Leveraging the tert-butyl carbamate for controlled release.
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In Vivo Studies: Pharmacokinetic profiling in rodent models.
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